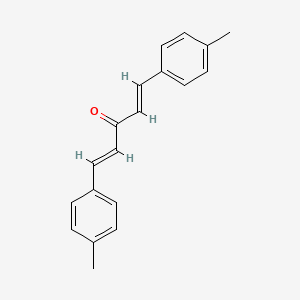

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-14H,1-2H3/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAAWNJDOIZWQD-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-98-7 | |

| Record name | 621-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BIS-(4-METHYLSTYRYL) KETONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one, a diarylpentadienone with significant potential in materials science and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed and scientifically grounded protocol.

Introduction

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, a member of the 1,4-pentadien-3-one family, is a symmetrical α,β-unsaturated ketone. This class of compounds is the subject of extensive research due to their valuable properties. They are investigated as components in the development of nonlinear optical (NLO) materials, which are crucial for photonic applications owing to their excellent blue-light transmittance and high photosensitivity[1]. Furthermore, derivatives of 1,4-pentadien-3-one have demonstrated notable biological activities, including inhibitory effects against plant viruses such as the Tobacco Mosaic Virus (TMV)[1]. The structural backbone of (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one features a conjugated system that is key to its chemical reactivity and physical properties.

The Claisen-Schmidt Condensation: A Mechanistic Perspective

The most prevalent and direct method for synthesizing (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. A key feature of this specific synthesis is the reaction of two equivalents of an aromatic aldehyde, p-tolualdehyde, which lacks α-hydrogens and therefore cannot self-condense, with one equivalent of a ketone, acetone, which possesses enolizable α-hydrogens.

The reaction proceeds in a stepwise manner under basic conditions, typically employing a catalyst such as sodium hydroxide (NaOH)[1]. The mechanism can be elucidated as follows:

-

Enolate Formation: A hydroxide ion deprotonates an α-hydrogen from acetone, forming a resonance-stabilized enolate ion. This enolate serves as the primary nucleophile in the reaction.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a p-tolualdehyde molecule, leading to the formation of a β-hydroxy ketone intermediate.

-

Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield an α,β-unsaturated ketone. The driving force for this step is the formation of a stable conjugated system.

-

Second Condensation: The resulting intermediate still possesses acidic α-hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of p-tolualdehyde.

-

Final Dehydration: A subsequent dehydration step yields the final product, (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one.

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

This protocol details the synthesis of (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Tolualdehyde | 120.15 | 2.40 g (2.3 mL) | 0.02 |

| Acetone | 58.08 | 0.58 g (0.73 mL) | 0.01 |

| Sodium Hydroxide | 40.00 | 1.0 g | 0.025 |

| Ethanol (95%) | - | 20 mL | - |

| Deionized Water | - | 10 mL | - |

Procedure

Caption: Experimental workflow for the synthesis of the target compound.

-

Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 2.40 g (0.02 mol) of p-tolualdehyde and 0.58 g (0.01 mol) of acetone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Catalyst Preparation: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 1.0 g of NaOH in 10 mL of deionized water.

-

Reaction Initiation: While stirring the ethanolic solution of the aldehyde and ketone, add the 10% NaOH solution dropwise over a period of 10-15 minutes. The reaction mixture will typically turn yellow and a precipitate may begin to form.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any remaining NaOH, followed by a wash with a small amount of cold 95% ethanol (10 mL) to remove unreacted starting materials.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified yellow crystals by vacuum filtration.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

-

Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Characterization of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O | [1] |

| Molar Mass | 262.35 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 176-179 °C | [1] |

Crystallographic Data

Single-crystal X-ray diffraction has been used to determine the solid-state conformation of (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one. The molecule crystallizes in a monoclinic system with a non-centrosymmetric space group, C2[1]. The central pentadienone backbone is not perfectly planar, with a dihedral angle between the two p-tolyl aromatic rings of approximately 20.27° to 20.43°[1]. This twist is a result of the balance between the stabilizing effect of π-conjugation across the molecule and the steric hindrance between the aromatic rings.

Spectroscopic Data

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of the symmetrical (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The vinylic protons (H-2, H-4, H-1, and H-5) would likely appear as doublets in the downfield region. The aromatic protons of the p-tolyl groups would appear as two doublets, characteristic of a para-substituted benzene ring. The methyl protons would appear as a singlet in the upfield region.

-

¹³C NMR Spectroscopy: Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to display a reduced number of signals. The carbonyl carbon (C-3) will have the most downfield chemical shift, typically in the range of δ 187-190 ppm[1]. The vinylic carbons (C-1, C-5 and C-2, C-4) will appear in the δ 126-144 ppm range[1]. The aromatic carbons will show four distinct signals, and the methyl carbons will appear as a single signal in the upfield region.

-

FTIR Spectroscopy: The infrared spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the C=O stretch of the α,β-unsaturated ketone, the C=C stretching of the vinylic and aromatic groups, and the C-H stretching and bending vibrations of the aromatic and methyl groups.

Conclusion

The synthesis of (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one via the Claisen-Schmidt condensation is a robust and efficient method for producing this valuable compound. This guide has provided a detailed protocol, a mechanistic understanding of the reaction, and a comprehensive overview of the expected characterization data. The self-validating nature of this protocol, grounded in established chemical principles and supported by spectroscopic and crystallographic data, ensures a high degree of trustworthiness for researchers in the field.

References

Sources

The Claisen-Schmidt Condensation: A Technical Guide to the Synthesis of Bioactive Diarylpentanoids

This guide provides an in-depth exploration of the Claisen-Schmidt condensation, a cornerstone of synthetic organic chemistry, with a specific focus on its application in the synthesis of diarylpentanoids. These compounds, structurally related to chalcones and often referred to as C5-curcuminoids, have garnered significant attention from the scientific community for their diverse and potent biological activities, including antitumor, anti-infective, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the theoretical underpinnings and practical execution of this vital synthetic transformation.

Introduction: The Significance of Diarylpentanoids and the Claisen-Schmidt Condensation

Diarylpentanoids are a class of natural and synthetic compounds characterized by two aromatic rings linked by a five-carbon bridge.[1] Many of these molecules feature a dienone moiety within this bridge, rendering them structurally analogous to chalcones.[1][3] Their broad spectrum of biological activities makes them promising scaffolds for the development of new therapeutic agents.[1][2]

The Claisen-Schmidt condensation, a variation of the crossed aldol condensation, is a powerful and versatile method for forging the carbon-carbon bonds necessary to construct these molecules.[6][7] The reaction, named after its pioneers Rainer Ludwig Claisen and J. Gustav Schmidt, typically involves the condensation of an aromatic aldehyde lacking α-hydrogens with a ketone or another aldehyde possessing α-hydrogens, in the presence of a catalyst.[7][8] This specific choice of reactants is crucial for controlling the reaction's selectivity and preventing a mixture of products that can arise in standard crossed aldol condensations.[8][9]

The Core Mechanism: A Tale of Enolates and Electrophiles

The Claisen-Schmidt condensation can be catalyzed by either a base or an acid, with base-catalyzed pathways being more common.[10] Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Base-Catalyzed Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through a series of well-defined steps:

-

Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[8][11][12] This enolate serves as the key nucleophile in the reaction. The choice of a ketone with α-hydrogens is therefore a prerequisite for this step.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The absence of α-hydrogens on the aromatic aldehyde prevents it from forming an enolate itself, thus ensuring it acts solely as the electrophile and directing the reaction towards the desired product.[9][13]

-

Aldol Addition: The initial nucleophilic attack results in the formation of a β-hydroxy ketone intermediate, the aldol adduct.

-

Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the diarylpentanoid.[8] This dehydration step is often spontaneous and driven by the formation of a highly conjugated system, which lends stability to the final product.[8]

Caption: Base-Catalyzed Claisen-Schmidt Mechanism

Acid-Catalyzed Mechanism

While less common, acid catalysis offers an alternative pathway for the Claisen-Schmidt condensation.

-

Protonation: An acid catalyst, such as hydrochloric acid (HCl) or p-toluenesulfonic acid, protonates the carbonyl oxygen of the ketone, increasing its electrophilicity.[14]

-

Enol Formation: The protonated ketone then tautomerizes to its enol form.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated carbonyl carbon of the aromatic aldehyde.

-

Dehydration: The resulting intermediate undergoes dehydration to form the final α,β-unsaturated ketone.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the synthesis of diarylpentanoids via the Claisen-Schmidt condensation. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.

General Protocol for Base-Catalyzed Synthesis of a Symmetrical Diarylpentanoid (e.g., Dibenzylideneacetone)

This protocol outlines the synthesis of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one (dibenzylideneacetone), a classic example of a symmetrical diarylpentanoid.

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Ice

Procedure:

-

Reactant Preparation: In a suitable round-bottom flask, dissolve benzaldehyde (2 equivalents) and acetone (1 equivalent) in ethanol.

-

Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide in water. Slowly add the NaOH solution to the stirred solution of the reactants.

-

Reaction Monitoring: A precipitate should begin to form.[8] Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization: If the solution is basic, neutralize it with a dilute acid (e.g., HCl).

-

Filtration and Washing: Collect the precipitated product by vacuum filtration. Wash the solid with cold water to remove any remaining base and other water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified diarylpentanoid.

-

Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic techniques such as IR, NMR, and Mass Spectrometry.

Protocol for the Synthesis of an Unsymmetrical Diarylpentanoid

The synthesis of unsymmetrical diarylpentanoids can be achieved through a stepwise approach.[15]

-

Step 1: Synthesis of a Mono-condensation Product (Chalcone): React an appropriate aromatic aldehyde with a ketone (e.g., acetone or a substituted acetophenone) in a 1:1 molar ratio under base-catalyzed conditions as described in the general protocol. This will yield a chalcone intermediate.

-

Step 2: Second Condensation: The purified chalcone is then reacted with a different aromatic aldehyde under similar Claisen-Schmidt conditions to introduce the second aryl group, forming the unsymmetrical diarylpentanoid.

Catalyst Selection and Optimization: Enhancing Efficiency and Sustainability

The choice of catalyst is a critical factor influencing the yield, reaction time, and environmental impact of the Claisen-Schmidt condensation.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Base | NaOH, KOH | Readily available, inexpensive, effective | Difficult to separate from the reaction mixture, can lead to side reactions, generates waste.[10][16] |

| Homogeneous Acid | HCl, H₂SO₄, p-TsOH | Effective for certain substrates | Corrosive, can cause side reactions, requires neutralization.[14] |

| Heterogeneous Catalysts | Metal oxides (e.g., MgO, ZnO), Layered Double Hydroxides (LDHs), Activated Carbons | Easily separable and recyclable, can offer higher selectivity, environmentally friendly ("green chemistry").[16][17][18][19][20] | May have lower activity than homogeneous catalysts, can be more expensive to prepare. |

Recent research has focused on the development of "green" and sustainable approaches to the Claisen-Schmidt condensation, including solvent-free reactions and the use of microwave irradiation to accelerate the reaction.[14][21]

Caption: General Experimental Workflow

Conclusion: A Versatile Tool for Drug Discovery

The Claisen-Schmidt condensation remains an indispensable tool for the synthesis of diarylpentanoids, a class of compounds with significant therapeutic potential. A thorough understanding of the reaction mechanism, careful selection of reactants and catalysts, and optimization of reaction conditions are crucial for achieving high yields and purity. As the demand for novel bioactive molecules continues to grow, the development of more efficient and sustainable methodologies for the Claisen-Schmidt condensation will undoubtedly remain an active area of research in the field of drug discovery and development.

References

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

-

SciSpace. (2019). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]

-

Din, Z. U., dos Santos, A., Trapp, M. A., et al. (2016). Curcumin inspired synthesis of unsymmetrical diarylpentanoids with highly potent anti-parasitic activities: in silico studies and DFT-based stereochemical calculation. MedChemComm, 7(5), 820-831. [Link]

-

All About Chemistry. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube. [Link]

-

Gomes, A. C., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules, 27(19), 6340. [Link]

-

Gomes, A. C., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. PubMed. [Link]

-

Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction. Retrieved from [Link]

-

Bagna, F., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 85(15), 9899-9909. [Link]

-

MDPI. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved from [Link]

-

OUCI. (n.d.). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved from [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

MDPI. (2020). Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product. Retrieved from [Link]

-

American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Retrieved from [Link]

-

ResearchGate. (2023). Various types of catalysts used in Claisen‐Schmidt condensation reactions. Retrieved from [Link]

-

ACS Publications. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]

-

DSpace Repository. (2016). Catalisadores heterogêneos para produção de chalconas: reação de condensação de Claisen-Schmidt. Retrieved from [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. [Link]

-

ResearchGate. (2021). Diarylpentanoids with antitumor activity: A critical review of structure-activity relationship studies. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

-

MDPI. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Retrieved from [Link]

-

Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig 2: Claisen Schmidt condensation using various acid/base catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen‐Schmidt condensation between aldehydes 2a–p and acetone 3. Retrieved from [Link]

-

National Institutes of Health. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Retrieved from [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2016). A MODIFIED CLAISEN- SCHMIDT PROTOCOL FOR SYNTHESIS OF 1,3-DIARYL-2- PROPEN-1-ONE (CHALCONE). Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

Grafiati. (n.d.). Journal articles: 'Claisen-Schmidt condensation'. Retrieved from [Link]

-

Master Organic Chemistry. (2026, January 6). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

PubMed. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H 2 O/EtOH. Retrieved from [Link]

-

PubMed. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Retrieved from [Link]

-

MDPI. (2011). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]

Sources

- 1. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relat… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. praxilabs.com [praxilabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. m.youtube.com [m.youtube.com]

- 12. byjus.com [byjus.com]

- 13. Explain the mechanism of claisenschmidt reaction class 11 physics CBSE [vedantu.com]

- 14. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Curcumin inspired synthesis of unsymmetrical diarylpentanoids with highly potent anti-parasitic activities: in silico studies and DFT-based stereochemical calculation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts - American Chemical Society [acs.digitellinc.com]

- 17. Mixed Oxides as Catalysts for the Condensation of Cyclohexanol and Benzaldehyde to Obtain a Claisen–Schmidt Condensation Product [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. repositorio.bc.ufg.br [repositorio.bc.ufg.br]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

Characterization of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one, a symmetrical diarylpentanoid. We will delve into its synthesis, detailed structural characterization, and explore its potential applications, grounding our discussion in established scientific principles and methodologies. This document is intended for researchers and professionals in materials science and drug development who require a deep understanding of this compound's properties.

Introduction and Significance

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, with the chemical formula C₁₉H₁₈O, belongs to a class of compounds known as diarylpentanoids or dibenzylideneacetone analogues.[1][2] These molecules are structurally related to curcumin, a natural product extensively studied for its wide range of biological activities. The core structure features a five-carbon chain with a central ketone and two flanking double bonds, connecting to p-tolyl groups at each end. This extended π-conjugated system is responsible for its characteristic yellow color and is fundamental to its chemical and physical properties.[1]

The scientific interest in this specific compound and its analogues is twofold. Firstly, in materials science, these molecules are investigated for their potential as nonlinear optical (NLO) materials, which are crucial for applications in photonics and electro-optical devices.[1] The non-centrosymmetric crystal packing observed in this molecule is a key prerequisite for second-order NLO activity.[3] Secondly, as analogues of curcumin, diarylpentanoids are explored for a variety of pharmacological applications, including antitumor, anti-inflammatory, and antiviral activities.[1][4][5] The modification of the terminal phenyl rings, in this case with methyl groups, allows for the fine-tuning of these properties.

Synthesis: The Claisen-Schmidt Condensation

The most reliable and widely used method for synthesizing (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one is the base-catalyzed Claisen-Schmidt condensation. This reaction is a cornerstone of organic synthesis for forming α,β-unsaturated ketones.

Causality of Experimental Design

The choice of the Claisen-Schmidt reaction is logical and efficient. It involves the crossed aldol condensation of an aldehyde that lacks α-hydrogens (p-tolualdehyde) with a ketone that has them (acetone).[1] This setup is strategic: p-tolualdehyde cannot undergo self-condensation, which simplifies the product mixture. Acetone, having α-hydrogens on both sides of the carbonyl, can react with two equivalents of the aldehyde to form the desired symmetrical diarylpentanoid. A 2:1 molar ratio of p-tolualdehyde to acetone is employed to drive the reaction towards the double condensation product.[1] The base, typically sodium hydroxide, serves as a catalyst to deprotonate acetone, forming the nucleophilic enolate required to initiate the reaction.

Reaction Mechanism Workflow

The base-catalyzed mechanism proceeds through a well-defined sequence of steps, as illustrated below. The dehydration of the aldol adduct is the thermodynamic driving force, as it extends the conjugated π-system, leading to a highly stable final product.

Sources

- 1. (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one|CAS 621-98-7 [benchchem.com]

- 2. (1e,4e)-1,5-Di-p-tolylpenta-1,4-dien-3-one | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the symmetric α,β-unsaturated ketone, (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. The principles and methodologies discussed herein are grounded in established spectroscopic theory and validated through experimental observations of analogous compounds.

Introduction: The Structural Significance of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one belongs to the class of compounds known as diarylpentadienones, which are analogs of curcumin. These molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in non-linear optics. The defining structural feature is a five-carbon chain with two trans double bonds conjugated to a central ketone. This extended π-system, flanked by two p-tolyl groups, dictates the electronic environment of the constituent atoms and, consequently, their NMR spectral characteristics.

Accurate interpretation of the ¹H and ¹³C NMR spectra is paramount for confirming the successful synthesis of the target molecule, verifying its stereochemistry, and ensuring its purity. The inherent symmetry of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one simplifies its NMR spectra, as chemically equivalent protons and carbons will have identical chemical shifts.

Theoretical Framework: Understanding the NMR Landscape of a Diarylpentadienone

The chemical shifts observed in the NMR spectra of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one are governed by several key factors:

-

Hybridization: sp² hybridized carbons of the aromatic rings and the pentadienone backbone will resonate at lower field (higher ppm) in the ¹³C NMR spectrum compared to sp³ hybridized carbons.

-

Electron Density: The electron-withdrawing nature of the carbonyl group (C=O) significantly deshields adjacent protons and carbons. This effect is propagated through the conjugated system, influencing the chemical shifts of the vinylic protons and carbons.

-

Anisotropy: The π-systems of the aromatic rings and the double bonds generate local magnetic fields. Protons situated in the plane of these systems will experience deshielding and appear at a lower field.

-

Symmetry: The C₂ᵥ symmetry of the molecule results in a reduced number of unique signals in both the ¹H and ¹³C NMR spectra. For instance, the two p-tolyl groups are chemically equivalent, as are the two vinylic C-H groups on either side of the carbonyl.

Experimental Protocol: Acquiring High-Resolution NMR Data

To obtain high-quality ¹H and ¹³C NMR spectra of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, the following experimental procedure is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is chemically inert and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and do not interfere with the signals of interest.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve optimal signal dispersion.

-

For ¹H NMR:

-

A standard pulse program for quantitative ¹H NMR should be used.

-

A sufficient number of scans (e.g., 16 or 32) should be co-added to ensure a good signal-to-noise ratio.

-

The spectral width should be set to encompass all expected proton signals (typically 0-10 ppm).

-

-

For ¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should cover the full range of expected carbon chemical shifts (typically 0-200 ppm).

-

-

¹H NMR Spectral Analysis of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Due to the symmetry of the molecule, only five distinct proton signals are expected in the ¹H NMR spectrum.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-α, H-α' | ~7.0-7.2 | d | ~16 | 2H | Vinylic protons adjacent to the carbonyl |

| H-β, H-β' | ~7.6-7.8 | d | ~16 | 2H | Vinylic protons adjacent to the aromatic rings |

| H-ortho, H-ortho' | ~7.4-7.6 | d | ~8 | 4H | Aromatic protons ortho to the pentadienone chain |

| H-meta, H-meta' | ~7.1-7.3 | d | ~8 | 4H | Aromatic protons meta to the pentadienone chain |

| -CH₃ | ~2.4 | s | - | 6H | Methyl protons on the tolyl groups |

Causality behind Assignments:

-

Vinylic Protons (H-α and H-β): The large coupling constant of approximately 16 Hz is characteristic of a trans-alkene. The H-β protons are further downfield due to their proximity to the deshielding aromatic ring and being part of the extended conjugated system. The H-α protons are slightly upfield as they are adjacent to the carbonyl group.

-

Aromatic Protons: The p-disubstituted aromatic rings give rise to two doublets, each integrating to four protons. The protons ortho to the electron-withdrawing pentadienone substituent are expected to be more deshielded than the meta protons.

-

Methyl Protons: The six equivalent protons of the two methyl groups appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectral Analysis of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Due to the molecule's symmetry, a total of seven unique carbon signals are anticipated in the proton-decoupled ¹³C NMR spectrum.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~188-190 | Carbonyl carbon (C-3) |

| C-β, C-β' | ~142-144 | Vinylic carbons adjacent to the aromatic rings (C-1, C-5) |

| C-ipso, C-ipso' | ~140-142 | Aromatic carbons attached to the pentadienone chain |

| C-para, C-para' | ~132-134 | Aromatic carbons bearing the methyl groups |

| C-ortho, C-ortho' | ~129-131 | Aromatic carbons ortho to the pentadienone chain |

| C-α, C-α' | ~127-129 | Vinylic carbons adjacent to the carbonyl (C-2, C-4) |

| C-meta, C-meta' | ~129-130 | Aromatic carbons meta to the pentadienone chain |

| -CH₃ | ~21-22 | Methyl carbons |

Note: The predicted chemical shifts are based on computational models and data from analogous compounds. Experimental values may vary slightly.

Rationale for Assignments:

-

Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon in the molecule and appears at the lowest field.

-

Vinylic Carbons: The C-β carbons are more deshielded than the C-α carbons due to their proximity to the aromatic rings and the delocalization of the π-electrons.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons attached to the pentadienone system (ipso) and the methyl groups (para) are typically quaternary and may show lower intensity in the spectrum. The ortho and meta carbons will have higher intensities as they are protonated.

-

Methyl Carbon: The sp³ hybridized methyl carbon is the most shielded and appears at the highest field.

Conclusion

The ¹H and ¹³C NMR spectra of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one are highly informative and, when interpreted correctly, provide unambiguous confirmation of its structure. The key features to note are the symmetry of the molecule, which simplifies the spectra, the characteristic large coupling constant of the trans-vinylic protons, and the distinct chemical shifts of the carbonyl, vinylic, aromatic, and methyl groups. This guide provides a comprehensive framework for the analysis of this important class of compounds, enabling researchers to confidently characterize their synthetic products.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Arshad, M. N., Tahir, M. N., Asghar, M. N., Khan, I. U., & Ashfaq, M. (2008). (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1413. [Link][1]

Sources

Crystal structure of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

An In-depth Technical Guide to the Crystal Structure of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Abstract

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, a symmetrical diarylpentanoid analogous to dibenzylideneacetone, is a compound of significant interest due to its potential applications in materials science, particularly in the development of nonlinear optical (NLO) materials.[1][2] This guide provides a comprehensive technical overview of its molecular and crystal structure as determined by single-crystal X-ray diffraction. We delve into the synthesis via Claisen-Schmidt condensation, spectroscopic confirmation, and a detailed analysis of its three-dimensional architecture, including key intramolecular geometric parameters and the supramolecular assembly governed by a network of weak intermolecular interactions. The compound, with the molecular formula C₁₉H₁₈O, crystallizes in a non-centrosymmetric space group, a critical feature for second-order NLO properties.[1][2]

Introduction and Significance

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one belongs to a class of compounds often referred to as chalcones or curcuminoids, characterized by two aromatic rings linked by a five-carbon α,β-unsaturated ketone backbone. These molecules are renowned for a wide spectrum of biological activities and for their applications in materials science.[1][3] The extended π-conjugation across the molecule is a primary determinant of its chemical and physical properties, including its characteristic yellow color and its potential for nonlinear optical activity.[1]

A key feature of this specific compound is its crystallization in a non-centrosymmetric space group despite the absence of a chiral center in the molecule itself.[2] This arrangement in the solid state is a prerequisite for materials to exhibit second-harmonic generation (SHG), making it a candidate for photonic and electro-optical devices.[1] This guide elucidates the precise structural details that give rise to these properties, providing a foundational understanding for researchers in materials chemistry and drug development.

Synthesis and Crystallization

The primary and most efficient route for preparing (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one is the base-catalyzed Claisen-Schmidt condensation.[1] This classic reaction involves the crossed aldol condensation of an aldehyde (p-tolualdehyde) with a ketone (acetone).

Causality of Experimental Choices

-

Reaction Type : The Claisen-Schmidt condensation is ideal for this synthesis due to the high reactivity of the enolate formed from acetone and the absence of α-hydrogens on the aromatic aldehyde, which prevents self-condensation of the aldehyde.[4]

-

Stoichiometry : A 2:1 molar ratio of p-tolualdehyde to acetone is used to ensure the double condensation reaction proceeds to completion, forming the desired 1,5-diaryl product.

-

Catalyst : Sodium hydroxide is a common and effective base for generating the necessary concentration of enolate ions from acetone to initiate the condensation.

-

Solvent System : An ethanol/water medium is employed. Ethanol solubilizes the organic reactants, while the final product is largely insoluble in the aqueous mixture, facilitating its precipitation and isolation upon reaction completion.[4]

Experimental Protocol: Synthesis

-

Reactant Preparation : Dissolve p-tolualdehyde (2.0 eq) and acetone (1.0 eq) in 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition : While stirring vigorously at room temperature, add a 10% aqueous solution of sodium hydroxide dropwise to the reaction mixture.[5]

-

Reaction Monitoring : A yellow precipitate should form almost immediately. Continue stirring for 2-4 hours at room temperature to ensure the reaction goes to completion.[5] The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.[5]

-

Isolation : Cool the mixture in an ice bath. Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water to remove residual NaOH.

-

Purification : Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to yield pure, yellow crystals of (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one.

Protocol: Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation.

-

Prepare a saturated solution of the purified compound in a high-purity solvent (e.g., chloroform or a mixture of dichloromethane/hexane) at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

-

Harvest the resulting high-quality, prism-shaped yellow crystals.[2]

Spectroscopic and Physicochemical Properties

Before proceeding to X-ray analysis, the compound's identity and purity are confirmed using standard analytical techniques.

-

Appearance : Yellow solid.[1]

-

Molecular Formula : C₁₉H₁₈O.[1]

-

Molecular Weight : 262.35 g/mol .[1]

-

Melting Point : 176-179 °C.[1]

-

Infrared (IR) Spectroscopy : Vibrational spectroscopy confirms the presence of key functional groups. A strong absorption band is expected in the 1620-1650 cm⁻¹ region, corresponding to the C=O stretching vibration of the conjugated ketone.[1] Another strong band around 1570-1610 cm⁻¹ is attributed to the C=C stretching of the pentadienone backbone.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework, showing characteristic signals for the tolyl groups and the vinylic protons, confirming the (E,E) stereochemistry.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, atomic-resolution three-dimensional structure of the molecule and reveals how molecules are arranged in the crystal lattice.

Crystallographic Data

The crystallographic data for (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one provides a precise summary of the crystal's fundamental properties.[2]

| Parameter | Value |

| Chemical Formula | C₁₉H₁₈O |

| Formula Weight | 262.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 19.937 (2) |

| b (Å) | 5.8637 (5) |

| c (Å) | 14.9207 (14) |

| β (°) | 121.001 (3) |

| Volume (ų) | 1495.1 (2) |

| Z (Molecules per cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.165 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Final R-factor [I > 2σ(I)] | 0.048 |

| Table 1: Summary of crystallographic data. Data sourced from Arshad, M. N., et al. (2008).[2] |

Molecular Structure Analysis

The molecule adopts a trans,trans (E,E) configuration about the C=C double bonds, as expected from the synthesis. The central pentadienone core is not perfectly planar. The key structural feature is the relative orientation of the two p-tolyl rings, which are not coplanar with the central carbonyl group. The dihedral angle between the planes of the two aromatic rings is 20.43 (13)°.[2] This twist is a common feature in such molecules, arising from steric hindrance between the vinylic hydrogens and the ortho-hydrogens of the aromatic rings.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not merely a random aggregation of molecules but a highly ordered three-dimensional architecture stabilized by a network of weak, non-covalent interactions. These interactions are crucial for the stability of the crystal lattice and are responsible for the adoption of the non-centrosymmetric space group. The structure is stabilized by π–π and C—H⋯π interactions.[2]

-

π–π Stacking Interactions : These occur between the aromatic rings of adjacent molecules, contributing significantly to the crystal's cohesion. The analysis reveals four distinct π–π interactions with perpendicular distances between the ring centroids ranging from 1.996 Å to 2.189 Å.[2]

-

C—H⋯π Interactions : In addition to stacking, the electron-rich π systems of the aromatic rings act as acceptors for hydrogen bonds from C-H donors on neighboring molecules. Three such C—H⋯π interactions are observed, further knitting the molecules into a robust supramolecular framework.[2]

These directional interactions guide the molecules to pack in a specific, non-centrosymmetric manner, which is the origin of the bulk NLO properties of the crystal.

Conclusion

The crystal structure of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one has been comprehensively elucidated through single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic C2 space group, a non-centrosymmetric arrangement that is critical for its potential application in nonlinear optics.[2] The molecular geometry is characterized by an (E,E) configuration and a significant twist between the two terminal p-tolyl rings.[2] The supramolecular architecture is a testament to the directing influence of weak intermolecular forces, with a network of specific π–π and C—H⋯π interactions dictating the crystal packing.[2] This detailed structural knowledge provides a crucial foundation for establishing structure-property relationships and for the rational design of new organic materials with tailored photonic properties.

References

-

Arshad, M. N., Tahir, M. N., Asghar, M. N., Khan, I. U., & Ashfaq, M. (2008). (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1413. [Link]

-

Naik, N., et al. (2012). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Der Pharma Chemica, 4(2), 461-467. [Link]

-

Wikipedia. Dibenzylideneacetone. [Link]

-

Chavda, B. R., Gandhi, S. A., Dubey, R. P., Patel, U. H., & Barot, V. M. (2016). A quantitative analysis of weak intermolecular interactions & quantum chemical calculations (DFT) of novel chalcone derivatives. AIP Conference Proceedings, 1728(1), 020581. [Link]

-

Shalini, S., Girija, C. R., Jotani, M. M., Rajashekhar, B., Rao, N., & Tiekink, E. R. T. (2011). (1E,4E)-1,5-Bis(thiophen-3-yl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2354. [Link]

Sources

Physical and chemical properties of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

An In-Depth Technical Guide to the Physical and Chemical Properties of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Authored by: Gemini, Senior Application Scientist

January 2026

Abstract

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, a symmetric diarylpentadienone, is a molecule of significant interest in materials science and medicinal chemistry. As an analogue of both curcumin and dibenzylideneacetone, it belongs to a class of compounds renowned for their extensive π-conjugated systems. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and crystal structure. We delve into the mechanistic underpinnings of its synthesis via the Claisen-Schmidt condensation and explore the structural features that give rise to its potential applications in nonlinear optics and oncology. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Introduction and Significance

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is a α,β-unsaturated ketone featuring a central carbonyl group flanked by two p-tolyl-substituted vinyl groups. Its rigid, conjugated structure is the primary determinant of its chemical and photophysical properties. The 1,5-diaryl-3-oxo-1,4-pentadienyl moiety is a privileged pharmacophore, recognized for conferring potent biological activities, including antineoplastic, antiviral, and antioxidant effects.[1][2] Furthermore, derivatives of this family are extensively studied for their utility in developing nonlinear optical (NLO) materials, which are critical for applications in photonics and electro-optical devices. This compound's achiral molecular structure crystallizing in a non-centrosymmetric space group makes it a particularly noteworthy candidate for such applications.[1][3]

Caption: Chemical structure of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one.

Synthesis and Mechanism

The principal and most efficient method for synthesizing (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is the Claisen-Schmidt condensation . This reaction is a specific variant of the crossed-aldol condensation.[4]

Rationale of Experimental Design

The Claisen-Schmidt condensation is ideally suited for this synthesis due to the specific reactivity of the chosen precursors: p-tolualdehyde and acetone.[5]

-

Electrophile: p-Tolualdehyde serves as the electrophilic partner. Crucially, it lacks α-hydrogens, meaning it cannot be deprotonated by the base to form an enolate. This structural feature entirely prevents self-condensation, which would otherwise lead to a complex mixture of unwanted byproducts.[6]

-

Nucleophile: Acetone possesses acidic α-hydrogens and is readily deprotonated by a base (e.g., sodium hydroxide) to form a resonance-stabilized enolate ion, which acts as the nucleophile.[7][8]

-

Stoichiometry: The reaction utilizes a 2:1 molar ratio of p-tolualdehyde to acetone. Because acetone is symmetric and has enolizable protons on both sides of the carbonyl, it can react sequentially with two molecules of the aldehyde, leading directly to the desired symmetric product.[7]

Reaction Mechanism

The reaction proceeds via a base-catalyzed, multi-step mechanism:

-

Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from acetone to form a nucleophilic enolate ion.

-

Nucleophilic Attack (First Condensation): The enolate attacks the electrophilic carbonyl carbon of a p-tolualdehyde molecule, forming a β-hydroxy ketone (aldol) intermediate.

-

Dehydration: This intermediate rapidly dehydrates under the basic conditions to yield an α,β-unsaturated ketone, driven by the formation of a stable, conjugated system.

-

Second Condensation: The resulting mono-substituted ketone still has acidic α-hydrogens on the other side. The process of enolate formation, nucleophilic attack on a second p-tolualdehyde molecule, and subsequent dehydration is repeated to yield the final diarylpentadienone product.[6]

Caption: Workflow of the Claisen-Schmidt condensation mechanism.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methodologies for Claisen-Schmidt reactions.[5]

-

Reagent Preparation: In a 100 mL Erlenmeyer flask, dissolve p-tolualdehyde (2.40 g, 20 mmol) and acetone (0.58 g, 10 mmol) in 20 mL of 95% ethanol. Stir the mixture until a homogenous solution is formed.

-

Reaction Initiation: While stirring, slowly add 5 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise to the mixture. The solution will typically turn yellow and a precipitate may begin to form.

-

Reaction Progression: Continue stirring the mixture at room temperature for 30 minutes. The formation of a thick, yellow precipitate should be observed.

-

Isolation: Cool the reaction mixture in an ice bath for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with three portions of 10 mL of cold distilled water to remove residual NaOH. Follow with a wash of 5 mL of cold 95% ethanol to remove unreacted starting materials.

-

Drying & Recrystallization: Air-dry the solid. For purification, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one as a yellow crystalline solid.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈O | [1][9][10] |

| Molecular Weight | 262.35 g/mol | [1][11][12] |

| IUPAC Name | (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one | [10][13] |

| Appearance | Yellow solid / crystalline prism | [1][3] |

| Melting Point | 176-179 °C | [1][12] |

| Density | 1.068 g/cm³ | [9][11] |

| Boiling Point | 430.4 °C (at 760 mmHg, predicted) | [9] |

| Flash Point | 188.6 °C (predicted) | [9] |

| Refractive Index | 1.629 (predicted) | [9] |

| CAS Number | 621-98-7 or 39777-55-4 | [1][12] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and structure of the synthesized compound.

| Technique | Characteristic Signature |

| ¹H NMR | Aromatic Protons: Multiplets expected around δ 7.0-7.6 ppm. The protons on the tolyl rings will show characteristic ortho and meta coupling. Olefinic Protons: Doublets expected around δ 7.0-7.8 ppm, with a large coupling constant (J > 15 Hz) confirming the trans (E) configuration of the double bonds. Methyl Protons: A sharp singlet corresponding to the six protons of the two tolyl methyl groups, expected around δ 2.3-2.4 ppm.[2] |

| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, typically δ 188-192 ppm. Aromatic & Olefinic Carbons: A cluster of signals between δ 120-145 ppm. Methyl Carbons: A signal in the upfield region, around δ 21 ppm.[14] |

| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band around 1640-1675 cm⁻¹, shifted to a lower frequency due to conjugation. C=C Stretch (Olefinic & Aromatic): Multiple sharp bands in the 1500-1610 cm⁻¹ region. C-H Bending (trans-alkene): A characteristic band around 980-990 cm⁻¹.[14] |

| UV-Vis Spectroscopy | A strong absorbance (λ_max) in the UV-visible region, typically above 300 nm, corresponding to the π → π* transition of the extensive conjugated system.[7] |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 262.35, corresponding to the molecular weight of the compound. |

Crystallography and Molecular Structure

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the molecule and its packing in the crystal lattice.

Crystallographic Data

The compound crystallizes in a non-centrosymmetric system, a key finding with implications for its material properties.[1][3]

| Parameter | Value | Source |

| Crystal System | Monoclinic | [3] |

| Space Group | C2 | [3] |

| a | 19.937 (2) Å | [3] |

| b | 5.8637 (5) Å | [3] |

| c | 14.9207 (14) Å | [3] |

| β | 121.001 (3)° | [3] |

| Volume (V) | 1495.1 (2) ų | [3] |

| Z | 4 | [3] |

Structural Insights

-

Molecular Geometry: The molecule is not perfectly planar. The two terminal p-tolyl rings are twisted relative to each other, with a dihedral angle of 20.43°.[3] This twist slightly disrupts the overall conjugation.

-

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions, including four distinct π–π stacking interactions and three C—H⋯π interactions between the aromatic rings of adjacent molecules.[3]

-

Significance of Non-Centrosymmetric Packing: The crystallization in the C2 space group is highly significant. Materials that lack a center of inversion are prerequisites for exhibiting second-order nonlinear optical (NLO) activity.[1] Although the molecule itself is achiral, its packing in the crystal lattice breaks the centrosymmetry, making it a promising candidate for NLO applications.[3]

Caption: Logical relationship leading to potential NLO properties.

Applications and Scientific Context

The unique structural and electronic features of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one position it as a valuable compound in multiple scientific domains.

-

Materials Science: As discussed, the non-centrosymmetric crystal structure makes this compound a prime target for investigation in the field of nonlinear optics. Such materials can manipulate the frequency of laser light, a property essential for telecommunications, data storage, and optical computing.[1]

-

Medicinal Chemistry and Drug Development: The 1,5-diaryl-3-oxo-1,4-pentadienyl scaffold is a well-documented pharmacophore with potent cytotoxic activity against a wide range of cancer cell lines.[15][16] These compounds are believed to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of key cellular enzymes, and interaction with cellular thiols.[15] The tolyl-substituted derivative is an important member of this class, and its study contributes to the broader effort of developing novel, highly potent antineoplastic agents.[17][18]

Conclusion

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is a readily synthesizable compound with a rich chemical profile. Its well-defined structure, characterized by an extensive π-conjugated system and a non-centrosymmetric crystal packing, makes it a compelling subject for both fundamental and applied research. The straightforward Claisen-Schmidt synthesis provides reliable access to the material, enabling further exploration of its promising nonlinear optical properties and its potential as a lead structure in the design of next-generation anticancer therapeutics. Future investigations will likely focus on optimizing its NLO response and elucidating its precise mechanisms of biological action to fully harness its potential.

References

- MOLBASE. (n.d.). (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one.

- Benchchem. (n.d.). (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one.

- ChemBK. (n.d.). (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one - Physico-chemical Properties.

- Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class.

- University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation.

- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).

- Das, U., Sharma, R. K., & Dimmock, J. R. (2011). 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets. Current Medicinal Chemistry, 18(28), 4358-4376.

- Wikipedia. (n.d.). Claisen–Schmidt condensation.

- CymitQuimica. (n.d.). (1e,4e)-1,5-Di-p-tolylpenta-1,4-dien-3-one.

- Benchchem. (2025). Synthesis of Dibenzylideneacetone via Claisen-Schmidt Condensation: A Technical Guide.

- Hoffman Fine Chemicals. (n.d.). CAS 39777-55-4 | (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one.

- LGC Standards. (n.d.). TRC - (1e,4e)-1,5-Di-p-tolylpenta-1,4-dien-3-one.

- Arshad, M. N., Tahir, M. N., Asghar, M. N., Khan, I. U., & Ashfaq, M. (2008). (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1413.

- MDPI. (2015). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 20(10), 18876-18901.

- Benchchem. (n.d.). A Comparative Analysis of the Anticancer Activity of 1,5-Diaryl-3-oxo-1,4-pentadienes.

- The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis and biological evaluation of novel of 1, 5-diaryl- 1, 4- pentadien- 3-one derivatives containin.

- Google Patents. (2009). CN101475455A - 1,5-diaryl-1,4- pentadiene-3-ketone derivative, preparation and use thereof.

- Nagaraja Naik, et al. (2012). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Der Pharma Chemica, 4(2), 460-465.

Sources

- 1. (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one|CAS 621-98-7 [benchchem.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. researchgate.net [researchgate.net]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. Claisen-Schmidt Condensation [cs.gordon.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. magritek.com [magritek.com]

- 8. praxilabs.com [praxilabs.com]

- 9. (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one|621-98-7 - MOLBASE Encyclopedia [m.molbase.com]

- 10. (1e,4e)-1,5-Di-p-tolylpenta-1,4-dien-3-one | CymitQuimica [cymitquimica.com]

- 11. chembk.com [chembk.com]

- 12. hoffmanchemicals.com [hoffmanchemicals.com]

- 13. Buy Online CAS Number 39777-55-4 - TRC - (1e,4e)-1,5-Di-p-tolylpenta-1,4-dien-3-one | LGC Standards [lgcstandards.com]

- 14. rsc.org [rsc.org]

- 15. 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CN101475455A - 1,5-diaryl-1,4- pentadiene-3-ketone derivative, preparation and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one in Organic Solvents

Foreword: Understanding the 'Why' Behind Solubility

In the realm of scientific research and drug development, the solubility of a compound is a critical physicochemical property that governs its journey from a laboratory curiosity to a potential therapeutic agent or functional material. For (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, a curcuminoid-like molecule, understanding its solubility is paramount for a multitude of applications, including formulation development, reaction chemistry, and purification processes. This guide provides a comprehensive framework for elucidating the solubility of this compound in various organic solvents, blending theoretical principles with practical, field-proven methodologies.

Physicochemical Profile of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior. (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is a symmetrical diarylpentanoid, a class of compounds that has garnered significant interest for its potential biological activities and applications in materials science.[1]

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O | [2][3] |

| Molecular Weight | 262.35 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 158-179 °C (range from different sources) | [1][2] |

| Predicted Density | 1.068 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 430.4 ± 34.0 °C | [2] |

The structure, characterized by a central ketone group and two p-tolyl-substituted α,β-unsaturated systems, suggests a largely nonpolar molecule with some capacity for polar interactions through the carbonyl group. This structure is analogous to curcumin, a well-studied compound known for its poor aqueous solubility but good solubility in many organic solvents.[4][5]

Theoretical Prediction of Solubility: A Proactive Approach

Before embarking on extensive experimental work, theoretical models can provide valuable insights into the probable solubility of a compound in a range of solvents. This predictive capability allows for a more targeted and efficient experimental design.

The Principle of "Like Dissolves Like"

This age-old adage remains a fundamental concept in solubility science.[6] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one, its largely hydrocarbon structure suggests good solubility in nonpolar to moderately polar solvents. Conversely, its limited hydrogen bonding capability predicts poor solubility in highly polar, protic solvents like water.

Hansen Solubility Parameters (HSP): A Quantitative Framework

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a more nuanced, quantitative approach.[7][8] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be assigned a unique set of (δd, δp, δh) coordinates in "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP coordinates. The "distance" (Ra) between a solute and a solvent in Hansen space can be calculated, and if this distance is within the solute's interaction radius (R0), good solubility is predicted.[8]

Experimental Determination of Solubility: The Ground Truth

Theoretical predictions must be validated through empirical measurement. The following protocols outline robust methods for determining the solubility of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one.

Qualitative Solubility Assessment

A preliminary, rapid assessment of solubility can be performed to categorize solvents.

Protocol:

-

Add approximately 10-20 mg of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one to a small test tube.

-

Add 1 mL of the test solvent in portions, agitating vigorously after each addition.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

Categorize the compound's solubility in the given solvent as soluble, partially soluble, or insoluble.

This initial screen can quickly identify promising solvents for further quantitative analysis.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

Protocol:

-

Add an excess amount of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Quantify the concentration of the dissolved solid using the chosen analytical method against a pre-prepared calibration curve.

-

Calculate the solubility in units such as mg/mL, g/L, or mol/L.

This method provides precise and reproducible solubility data, which is essential for applications such as drug formulation and process development.

Workflow for Solubility Determination

Sources

- 1. (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one|CAS 621-98-7 [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. m.molbase.com [m.molbase.com]

- 4. Characterization of CurcuEmulsomes: nanoformulation for enhanced solubility and delivery of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.ws [chem.ws]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

A Technical Guide to the IUPAC Nomenclature and Characterization of C19H18O Dienones

Abstract

The systematic naming of organic compounds is a cornerstone of chemical communication, ensuring clarity and precision in research and development. This guide provides a detailed exploration of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for dienones with the molecular formula C19H18O. Focusing on the representative molecule, (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one, this document will dissect the rules and logic behind its systematic name. Furthermore, it will delve into the synthetic pathways and spectroscopic techniques that are fundamental to the verification of such structures, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Systematic Nomenclature in Complex Molecules

In the realm of organic chemistry, a compound's name is its universal identifier. While trivial names often find their roots in the historical context of a molecule's discovery, they lack the descriptive power and scalability of a systematic nomenclature. The IUPAC system provides a set of logical rules that allow any chemist to deduce the precise structure of a molecule from its name, and vice versa. This is particularly crucial for complex molecules such as dienones, which are characterized by a ketone functional group and two carbon-carbon double bonds. The position of these functional groups and the stereochemistry of the double bonds can give rise to a multitude of isomers, each with potentially unique chemical and biological properties. A slight variation in structure can lead to significant differences in pharmacological activity, making accurate naming an indispensable aspect of drug discovery and development.

This guide will use a specific isomer of C19H18O, a diarylheptanoid known as Alnustone, to illustrate the principles of IUPAC nomenclature.[1] We will explore not only how to name this molecule but also how its structure is confirmed in the laboratory, providing a holistic view from theoretical naming to practical verification.

Deciphering the IUPAC Name: A Step-by-Step Analysis of (4E,6E)-1,7-Diphenylhepta-4,6-dien-3-one

The IUPAC name (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one provides a complete blueprint of the molecule's structure. Let's break down its components to understand the information encoded within.

2.1. Identifying the Parent Chain

The foundation of the name is "hepta," indicating a seven-carbon parent chain. The suffix "-one" specifies the presence of a ketone functional group as the principal functional group. The locant "3-" before "-one" pinpoints the position of the carbonyl carbon to the third carbon of the chain.

2.2. Locating the Double Bonds

The infix "-dien-" signifies the presence of two double bonds. The locants "4,6-" preceding "-dien-" indicate that the double bonds start at the fourth and sixth carbons of the parent chain.

2.3. Assigning Stereochemistry: The (E/Z) Designation

The prefixes "(4E,6E)-" describe the stereochemistry of the double bonds at positions 4 and 6. The 'E' (from the German entgegen, meaning opposite) designation indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. For the double bond at C4-C5, the higher priority group on C4 is the rest of the carbon chain towards the ketone, and on C5 it is the carbon chain extending to the phenyl group. For the C6-C7 double bond, the higher priority group on C6 is the rest of the carbon chain, and on C7 is the phenyl group. In both cases, these higher priority groups are on opposite sides of the double bond.

2.4. Identifying and Locating Substituents

The prefix "diphenyl-" reveals the presence of two phenyl groups as substituents. The locants "1,7-" indicate that these phenyl groups are attached to the first and seventh carbons of the heptane chain.

By systematically assembling these pieces of information, the complete and unambiguous structure of (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one can be drawn.

Sources

Methodological & Application

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one as a precursor for heterocyclic compounds

Application Notes & Protocols

Topic: (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one as a Versatile Precursor for the Synthesis of Biologically Relevant Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Symmetrical Diarylpentadienone

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one is a symmetrical diarylpentadienone, a class of compounds often explored as curcumin analogs due to their structural similarities and enhanced chemical stability.[1] The core structure, characterized by a five-carbon chain with a central ketone and flanked by two α,β-unsaturated systems, presents a rich platform for synthetic transformations. The electrophilic nature of the β-carbons in the Michael systems and the reactivity of the central carbonyl group make this molecule an exceptionally valuable and versatile precursor for constructing a wide array of heterocyclic scaffolds.[2][3]

The heterocyclic compounds derived from this precursor, such as pyrimidines, pyridines, and pyrazoles, form the core of numerous pharmacologically active agents, exhibiting activities that span anti-inflammatory, anticancer, antimalarial, and antimicrobial domains.[1][4][5][6] This guide provides a detailed exploration of the synthesis of the precursor itself, followed by validated, step-by-step protocols for its conversion into key heterocyclic systems, elucidating the mechanistic rationale behind each synthetic strategy.

Part 1: Synthesis of the Precursor, (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one